(S)-(-)-Nicotine-d4

Descripción general

Descripción

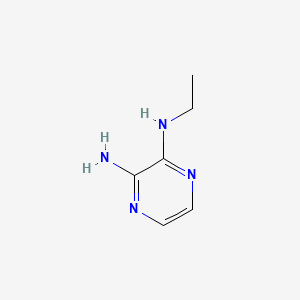

(-)-Nicotine-d4, also known as (S)-(-)-nicotine-d4, is a synthetic analog of nicotine, the primary alkaloid found in tobacco products. It is a chiral molecule, meaning that it has two mirror-image forms, (S)-(-)-nicotine-d4 and (R)-(-)-nicotine-d4, which are mirror images of one another. While both forms of nicotine-d4 have the same chemical structure, the enantiomers have different properties and can be used for different purposes in scientific research.

Aplicaciones Científicas De Investigación

Effects of Nicotine and Tobacco Use : Research presented at the Society for Research on Nicotine and Tobacco (SRNT) meetings highlights nicotine as both a public health concern and a tool in physiological and pharmacological research. This includes studies on genetic determinants of nicotine use, individual differences in nicotine effects, and therapeutic uses of nicotine for conditions like schizophrenia, Alzheimer's disease, Parkinson's disease, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996); (Heishman et al., 1997).

Neurobiology of Nicotine Addiction : Laviolette and Kooy (2004) discuss how nicotine affects several brain regions and neurochemical pathways, providing an integrated picture of the brain's processing of nicotine's motivational effects (Laviolette & Kooy, 2004).

Metabolism and Disposition of Nicotine : A study by Hukkanen, Jacob, and Benowitz (2005) focuses on the metabolism and disposition kinetics of nicotine, relevant to its role as an addictive chemical in tobacco and a potential medication for several diseases (Hukkanen, Jacob, & Benowitz, 2005).

Nicotine Self-Administration and Hippocampal Plasticity : Abrous et al. (2002) examine how nicotine self-administration affects plasticity-related processes in the hippocampus, a region undergoing profound plastic rearrangements related to memory and learning (Abrous et al., 2002).

Pharmacology and Toxicity of Nicotine : Schievelbein (1982) reviews the pharmacological and toxic aspects of nicotine, including its distribution and metabolism, which is crucial for understanding its widespread use and impact on human health (Schievelbein, 1982).

Regulation of Nicotine Aversion : Frahm et al. (2011) discuss the role of specific nicotinic receptor subunits in the medial habenula in regulating aversion to nicotine, providing insights into mechanisms contributing to nicotine consumption (Frahm et al., 2011).

Nicotine Dependence and Lung Cancer : Kuryatov, Berrettini, and Lindstrom (2011) explore the effects of a variation in the α5 subunit of nicotinic acetylcholine receptors on nicotine dependence and lung cancer, highlighting the role of specific receptor subtypes (Kuryatov, Berrettini, & Lindstrom, 2011).

Nicotine Reward and Anxiety Relief : McGranahan et al. (2011) focus on the role of α4β2 nicotinic acetylcholine receptors in mediating nicotine's effects on reward and anxiety relief, emphasizing their role in nicotine dependence (McGranahan et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of (S)-(-)-Nicotine-d4 is the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor found in the membranes of certain neurons and muscle cells, where it plays a key role in transmitting signals within the nervous system.

Mode of Action

(S)-(-)-Nicotine-d4 acts as an agonist at nAChRs . This means it binds to these receptors and activates them. In the case of nAChRs, activation opens an ion channel, allowing ions to flow across the cell membrane. This can trigger a series of events leading to various physiological responses, such as muscle contraction or the release of neurotransmitters.

Biochemical Pathways

The activation of nAChRs by (S)-(-)-Nicotine-d4 can affect several biochemical pathways. For example, in neurons, it can lead to the release of neurotransmitters like dopamine, which plays a key role in reward and pleasure centers in the brain. This is part of the reason why nicotine can have addictive properties .

Pharmacokinetics

The pharmacokinetics of (S)-(-)-Nicotine-d4 involves its absorption, distribution, metabolism, and excretion (ADME) . After administration, (S)-(-)-Nicotine-d4 is rapidly absorbed and distributed throughout the body. It is metabolized in the liver, and its metabolites are excreted in the urine. The bioavailability of (S)-(-)-Nicotine-d4 can be influenced by factors such as the route of administration and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of (S)-(-)-Nicotine-d4’s action are primarily due to its activation of nAChRs. This can lead to a variety of responses depending on the specific type of cell and the location of the receptors. In the nervous system, for example, it can lead to increased release of neurotransmitters, altered neuron firing, and changes in the user’s mood and cognition .

Action Environment

The action, efficacy, and stability of (S)-(-)-Nicotine-d4 can be influenced by various environmental factors. For example, pH levels can impact its ionization state and therefore its ability to cross biological membranes. Additionally, factors such as temperature and the presence of other substances can affect its stability and degradation .

Propiedades

IUPAC Name |

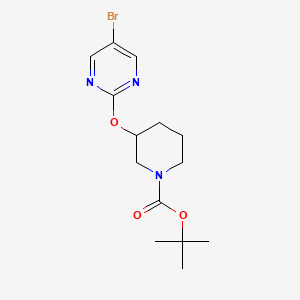

2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-VJPMMSBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746757 | |

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-Nicotine-d4 | |

CAS RN |

284685-07-0 | |

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284685-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)